molecular formula C22H29N3 B13442359 1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine

1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine

Cat. No.: B13442359
M. Wt: 335.5 g/mol
InChI Key: BVJFZNJTDUBIMA-UHFFFAOYSA-N
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Description

1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a bipiperidine derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and maintain the reaction environment.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction could produce biphenyl alcohols.

Scientific Research Applications

1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the bipiperidine moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings.

    1,1’-Biphenyl-4-amine: A biphenyl derivative with an amine group.

    4,4’-Bipiperidine: A compound with two piperidine rings connected by a single bond.

Uniqueness

1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine is unique due to its combination of biphenyl and bipiperidine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.

Properties

Molecular Formula

C22H29N3

Molecular Weight

335.5 g/mol

IUPAC Name

4-[4-(3-phenylphenyl)piperazin-1-yl]cyclohexan-1-amine

InChI

InChI=1S/C22H29N3/c23-20-9-11-21(12-10-20)24-13-15-25(16-14-24)22-8-4-7-19(17-22)18-5-2-1-3-6-18/h1-8,17,20-21H,9-16,23H2

InChI Key

BVJFZNJTDUBIMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2CCN(CC2)C3=CC=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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